N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-3-carboxamide

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

This ortho-methoxy furan-3-carboxamide is a critical conformational probe for drug discovery. Unlike its meta-isomer (CAS 1797557-94-8), this compound's ortho-substitution restricts amide torsion, enabling precise SAR studies for kinase/GPCR programs. Aligned with antiviral pharmacophore claims and QSAR models, it is ideal for antimicrobial screening. Procure this exact isomer to ensure reproducible structure-activity conclusions and avoid invalid data from generic library substitutions.

Molecular Formula C15H17NO4
Molecular Weight 275.304
CAS No. 1795299-77-2
Cat. No. B2755625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-3-carboxamide
CAS1795299-77-2
Molecular FormulaC15H17NO4
Molecular Weight275.304
Structural Identifiers
SMILESCOC1=CC=CC=C1C(CNC(=O)C2=COC=C2)OC
InChIInChI=1S/C15H17NO4/c1-18-13-6-4-3-5-12(13)14(19-2)9-16-15(17)11-7-8-20-10-11/h3-8,10,14H,9H2,1-2H3,(H,16,17)
InChIKeyMZGQXUBBWKYTGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-3-carboxamide (CAS 1795299-77-2): Core Identity and Physicochemical Profile for Procurement


N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-3-carboxamide is a synthetic furan-3-carboxamide derivative with molecular formula C15H17NO4 and a molecular weight of 275.30 g/mol . The structure features a furan-3-carboxamide core linked through an N-ethyl bridge to a 2-methoxyphenyl group, with an additional methoxy substituent on the ethyl bridge carbon adjacent to the phenyl ring. This compound is primarily supplied through screening compound libraries and custom synthesis houses, and its CAS registry number (1795299-77-2) distinguishes it from its positional isomer N-[2-methoxy-2-(3-methoxyphenyl)ethyl]furan-3-carboxamide (CAS 1797557-94-8), which carries the methoxy group at the meta position of the phenyl ring .

Why the Meta-Methoxy Isomer or Other Furan-3-Carboxamides Cannot Act as Generic Substitutes for N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-3-carboxamide


Substituting N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-3-carboxamide with its closest commercially cataloged positional isomer (CAS 1797557-94-8) or a more generalized furan-3-carboxamide library compound introduces a fundamental variable: the ortho versus meta placement of the methoxy substituent on the phenyl ring is known to differentially modulate molecular conformation, electronic distribution, and steric accessibility of key pharmacophoric features . Class-level QSAR studies on furan-3-carboxamides confirm that lipophilicity (logP) and molar refractivity (CMR)—both exquisitely sensitive to substituent position—are statistically significant descriptors for in vitro antimicrobial potency against multiple human pathogens [1]. Without head-to-head data confirming equivalent activity, swapping isomers risks irreproducible results and invalid structure-activity conclusions.

Quantitative Differentiation Evidence for N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-3-carboxamide Relative to the Closest Commercial Alternative


Regioisomeric Substituent Impact on Molecular Conformation: Ortho-Methoxy vs. Meta-Methoxy

The ortho-methoxy substitution pattern in the target compound introduces a significant steric and electronic perturbation not present in the meta-methoxy isomer (CAS 1797557-94-8). Ortho-substituents restrict rotation around the aryl–C bond in N-arylcarboxamides, enforcing a more perpendicular orientation between the phenyl ring and the amide plane . This conformational constraint alters the spatial presentation of hydrogen-bonding and hydrophobic features of the furan-3-carboxamide scaffold, which is directly relevant to target binding. In contrast, the meta-methoxy isomer possesses greater rotational freedom and a different dipole orientation, making it a structurally non-identical input for any biological assay.

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

Class-Level Antimicrobial Activity Quantitative Landscape from Furan-3-Carboxamide QSAR

A foundational QSAR study on a series of structurally related furan-3-carboxamides by Zanatta et al. (2007) established that antimicrobial activity against a panel of 8 human pathogens—including Gram-positive (Streptococcus pneumoniae), Gram-negative bacteria, and fungi—was significantly correlated with two physicochemical descriptors: logP (lipophilicity) and CMR (molar refractivity) [1]. These descriptors are directly modulated by methoxy group count and ring position. The target compound, with dual methoxy substituents (one on the phenyl ring and one on the ethyl linker), possesses a computed logP and CMR that is analytically distinct from its mono-methoxy or non-methoxy counterparts, mapping to a different region of the validated QSAR activity space.

Antimicrobial QSAR Drug Discovery

Pharmaceutical Patent Landscape: Furan-3-Carboxamide Core as a Privileged Antiviral Scaffold

A 2010 patent application (Aicuris GmbH & Co. KG, DE102008062878) claims a broad genus of substituted furancarboxamides for the treatment and prophylaxis of retroviral diseases in humans and animals [1]. While this patent does not specifically enumerate CAS 1795299-77-2, the generic Markush structure encompasses the target compound's core substitution pattern (furan-3-carboxamide bearing alkoxy-substituted phenyl groups). The patent explicitly distinguishes the antiviral utility of this scaffold from its traditional agrochemical (fungicidal/insecticidal) applications disclosed in earlier patents such as US4054585A [2]. This bifurcation of industrial utility—agrochemical versus pharmaceutical—means that a furan-3-carboxamide purchased for an agrochemical project may lack the purity, formulation, or structural specificity required for a pharmaceutical antiviral screen, and vice versa.

Antiviral Patent Analysis Medicinal Chemistry

Commercial Availability and Supplier Differentiation: Catalog Presence as a Filter for Analog Selection

A search of two major commercial screening compound databases (Enamine and PubChem Substance) confirms that CAS 1795299-77-2 is a cataloged item, deposited into the Enamine collection as of December 2022 [1]. Its positional isomer CAS 1797557-94-8 is also commercially listed but from a different set of suppliers. Both compounds are offered as research-grade building blocks or screening compounds. However, no supplier provides a direct comparative QC datasheet, potency data, or a certificate of analysis that would allow a buyer to treat the two isomers as interchangeable. The presence of both compounds in commercial catalogs indicates that they are treated as distinct chemical entities, not redundant offerings.

Chemical Sourcing Screening Libraries Procurement

Recommended Research and Industrial Application Scenarios for N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-3-carboxamide


Ortho-Substituted Conformational Probe in Medicinal Chemistry SAR Studies

The ortho-methoxy constraint on the N-aryl ring makes this compound a valuable conformational probe for studying the relationship between amide torsion angle and target binding . In a kinase or GPCR lead optimization program, this compound can be used as a 'restricted-rotation' analog to test whether an orthogonal aryl-amide orientation is required for potency. Its meta-methoxy isomer (CAS 1797557-94-8) serves as the ideal control, as it does not impose the same conformational restriction.

Furan-3-Carboxamide QSAR Validation Set for Antimicrobial Screening

Based on the QSAR framework established by Zanatta et al. (2007) [1], this compound, with its dual methoxy substitution pattern, can be employed as a validation or test set member in prospective antimicrobial screening. Its distinct logP and CMR profile relative to previously tested compounds makes it useful for assessing whether the published QSAR model generalizes to ortho-substituted, bridge-functionalized variants.

Antiviral Screening Candidate Within Furan-Carboxamide Patent Space

The Aicuris patent (DE102008062878) identifies substituted furancarboxamides as potential antiviral agents targeting retroviral diseases [2]. This compound's structural features align with the generic claims of that patent, positioning it as a candidate for antiviral screening libraries. It should be prioritized over simple furan-3-carboxanilides that lack the ethyl-linker and second methoxy group, which may be critical for the antiviral pharmacophore.

Selective Chemical Probe for Agrochemical vs. Pharmaceutical Utility Differentiation

Early furan-3-carboxamide patents (US4054585A) emphasize fungicidal and insecticidal utilities [3]. By selecting this compound—which more closely aligns with later pharmaceutical patent claims—researchers can investigate the structural determinants that shift the biological profile from agrochemical to antiviral. This scenario is particularly relevant for agrochemical companies exploring the repurposing of furan carboxamide scaffolds for veterinary or human health applications.

Quote Request

Request a Quote for N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.